1,2-Dinitropropane-1,2,3-triol
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Overview
Description
1,2-Dinitropropane-1,2,3-triol is a chemical compound characterized by the presence of two nitro groups and three hydroxyl groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dinitropropane-1,2,3-triol can be synthesized through a series of chemical reactions involving the nitration of propane-1,2,3-triol (glycerol). The nitration process typically involves the use of nitric acid under controlled conditions to introduce nitro groups into the glycerol molecule .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve high efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dinitropropane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of amino derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride are used.
Substitution: Acid chlorides and alkyl halides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Nitro acids.
Reduction: Amino derivatives.
Substitution: Esters and ethers.
Scientific Research Applications
1,2-Dinitropropane-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of 1,2-Dinitropropane-1,2,3-triol involves its interaction with molecular targets through its nitro and hydroxyl groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s effects are mediated by its ability to undergo redox reactions and form covalent bonds with target molecules .
Comparison with Similar Compounds
1,3-Dinitropropane: Similar in structure but with nitro groups at different positions.
Glycerol (Propane-1,2,3-triol): Lacks nitro groups but shares the same propane backbone with hydroxyl groups.
Nitroglycerin: Contains nitro groups but differs in the number and position of these groups .
Properties
CAS No. |
131287-51-9 |
---|---|
Molecular Formula |
C3H6N2O7 |
Molecular Weight |
182.09 g/mol |
IUPAC Name |
1,2-dinitropropane-1,2,3-triol |
InChI |
InChI=1S/C3H6N2O7/c6-1-3(8,5(11)12)2(7)4(9)10/h2,6-8H,1H2 |
InChI Key |
ROCADRLEZNOROK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C([N+](=O)[O-])O)([N+](=O)[O-])O)O |
Origin of Product |
United States |
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